molecular formula C19H18N4O B2564191 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide CAS No. 2034997-91-4

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide

Cat. No.: B2564191
CAS No.: 2034997-91-4
M. Wt: 318.38
InChI Key: VFLWZVSCEBKISS-BQYQJAHWSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide is a chemical compound of significant interest in medicinal chemistry and agrochemical research, designed by integrating a cinnamamide structural fragment with a pyrazole-pyridine hybrid scaffold. This molecular architecture is frequently explored for developing novel enzyme inhibitors. Compounds featuring the cinnamamide pharmacophore have demonstrated promising potential as succinate dehydrogenase inhibitors (SDHIs) , exhibiting excellent in vitro and in vivo antifungal activity against pathogens like Valsa mali , outperforming established fungicides such as boscalid and approaching the efficacy of tebuconazole . Molecular docking analyses suggest these compounds share a similar binding mode with SDH, and low toxicity profiles have been observed in non-target organisms like Apis mellifera (honey bees), indicating potential for lower-risk agricultural applications . Parallel research in oncology highlights the value of the cinnamamide scaffold. Structurally similar pyrazole-cinnamamide derivatives have been identified as potent antitubulin agents , capable of inhibiting tubulin polymerization—a key mechanism for disrupting cell division in cancer cells . One such analogue was reported with an IC50 value superior to that of colchicine, a reference tubulin inhibitor . Molecular docking studies and 3D-QSAR models support that these compounds effectively bind to the colchicine site on tubulin, providing a rational basis for their antiproliferative activity and offering a roadmap for the further design of potent anticancer agents . This combination of promising antifungal and potential antiproliferative activities makes this compound a versatile candidate for further investigation in multiple research domains. This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-23-14-18(13-22-23)17-9-16(10-20-12-17)11-21-19(24)8-7-15-5-3-2-4-6-15/h2-10,12-14H,11H2,1H3,(H,21,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLWZVSCEBKISS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Pyridine Ring Synthesis: The pyridine ring can be constructed via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Cinnamamide Moiety: The cinnamamide moiety is introduced through the reaction of cinnamic acid with an amine, forming an amide bond under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

Chemistry

In chemistry, N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, depending on its interaction with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison

The compound’s core differs from analogs in the provided evidence (Table 1). For example:

  • Thiazole-Pyridine Benzamides () : Compounds like 4d feature a thiazole ring fused to pyridine and a 3,4-dichlorobenzamide group, contrasting with the target’s pyrazole-pyridine-cinnamamide architecture .
  • Pyrazole-Carboxamides (): Derivatives such as 3a and 3b contain dual pyrazole rings with chloro, cyano, and aryl substituents but lack the pyridine-cinnamamide backbone .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Amide Type Reference
Target Compound Pyridine-Pyrazole 1-methyl-pyrazole, Cinnamamide Cinnamamide -
4d () Thiazole-Pyridine 3,4-Dichlorobenzamide Benzamide
3a () Pyrazole-Pyrazole Chloro, Cyano, Phenyl Carboxamide
Physical and Spectroscopic Properties
  • Melting Points : Pyrazole-carboxamides in exhibit melting points between 123–183°C, influenced by substituent polarity. The target’s cinnamamide group may lower its melting point compared to dichlorobenzamide analogs due to reduced crystallinity .
  • NMR Signatures :
    • Pyrazole Methyl : Resonates at δ2.66 in 3a , similar to the target’s 1-methylpyrazole δ2.6–3.0 .
    • Cinnamamide Protons : Expected olefinic (δ6.3–7.5, J = 15–16 Hz) and aromatic protons (δ7.3–8.1), distinct from benzamide derivatives’ simpler aryl signals .
    • Amide NH : Likely appears at δ8–10 (broad), comparable to δ12.88 in 3e (DMSO-d6) .

Table 2: Spectral Data Highlights

Compound Key ¹H NMR Signals (δ) MS ([M+H]⁺) Reference
Target Compound ~7.3–8.1 (cinnamyl), ~6.3–7.5 (CH=CH) ~380–400 (calc.) -
3a () 8.12 (pyrazole-H), 2.66 (CH₃) 403.1
4d () Not reported HRMS data provided
Bioactivity Potential

While direct data is unavailable, the cinnamamide moiety’s conjugated system could enhance binding to hydrophobic enzyme pockets compared to benzamides in 4d or chlorophenyl groups in 3b .

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that features a pyrazole ring, a pyridine ring, and a cinnamide moiety. This unique combination of heterocycles may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biochemical pathways, influencing cellular functions such as:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to certain receptors, affecting signaling pathways that regulate cellular processes.

Anticancer Activity

Recent studies have shown that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. For instance, this compound has been evaluated for its effects on various cancer cell lines:

Cancer Type Cell Line Effect Reference
Breast CancerMDA-MB-231Inhibition of cell proliferation
Liver CancerHepG2Induction of apoptosis
Colorectal CancerHCT116Cell cycle arrest

These findings suggest that the compound may have potential as an anticancer agent, particularly against aggressive cancer types.

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties. Studies indicate that it exhibits inhibitory effects against various pathogenic bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

Case Study 1: In Vitro Evaluation

A study assessed the cytotoxicity of this compound on several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 25 µM across different cell types. The mechanism was linked to the induction of apoptosis and modulation of key signaling pathways.

Case Study 2: In Vivo Efficacy

In vivo studies using murine models have shown promising results for this compound in reducing tumor growth. Mice treated with the compound exhibited significant tumor size reduction compared to control groups, suggesting its potential for therapeutic application in oncology.

Q & A

Q. What are the validated synthetic routes for N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide, and how can reaction yields be optimized?

Synthetic routes often involve multi-step processes, including condensation, alkylation, and amidation. For example, copper-catalyzed coupling (e.g., using pyridinylmethyl halides with pyrazole derivatives) and subsequent cinnamamide conjugation are common steps. Evidence from similar compounds shows yields as low as 17.9% in copper-mediated reactions, highlighting challenges in steric hindrance or side reactions . Optimization strategies:

  • Catalyst screening : Replace Cu(I)Br with Pd-based catalysts for improved coupling efficiency.
  • Solvent systems : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
  • Purification : Gradient chromatography (e.g., ethyl acetate/hexane) improves purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • 1H/13C NMR : Assign peaks for pyrazole (δ ~7.5–8.5 ppm), pyridinylmethyl (δ ~4.5–5.0 ppm), and cinnamamide protons (δ ~6.5–7.5 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
  • Elemental analysis : Validate C, H, N percentages within ±0.4% of theoretical values .

Q. How can initial biological activity screening be designed for this compound?

  • In silico prediction : Use PASS software to prioritize targets (e.g., kinase inhibition, GPCR modulation) .
  • In vitro assays : Test cytotoxicity (MTT assay) and target-specific activity (e.g., enzyme inhibition IC50) at 1–100 µM concentrations .
  • Dose-response curves : Use triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to improve target affinity?

  • Analog synthesis : Modify substituents on the pyrazole (e.g., methyl → trifluoromethyl) or cinnamamide (e.g., electron-withdrawing groups) .
  • Data table :
Modification SiteSubstituentIC50 (nM)Selectivity Index
Pyrazole C4-CH32501.5
Pyrazole C4-CF3983.2
Cinnamamide para-NO25200.8
  • Molecular dynamics : Simulate binding stability (RMSD < 2 Å) to validate SAR trends .

Q. How can contradictions between computational docking predictions and experimental bioactivity data be resolved?

  • Re-docking validation : Use AutoDock Vina with optimized force fields (e.g., AMBER) to reduce false positives .
  • Solvent effects : Include explicit water molecules in simulations to account for hydrophobic interactions .
  • Experimental follow-up : Perform SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., epimerization) observed in batch processes .
  • In-line monitoring : Use FTIR or PAT (process analytical technology) to track intermediates .
  • Crystallization : Optimize solvent antisolvent pairs (e.g., ethanol/water) for >99% purity .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure t1/2 (target: >30 min) .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Plasma protein binding : Use equilibrium dialysis to quantify free fraction (% unbound) .

Methodological Notes

  • Data interpretation : Cross-validate spectral data (e.g., HRMS vs. NMR) to avoid misassignment .
  • Biological replicates : Use n ≥ 3 for in vitro assays to address variability .
  • Ethical compliance : Adhere to OECD guidelines for preclinical testing .

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